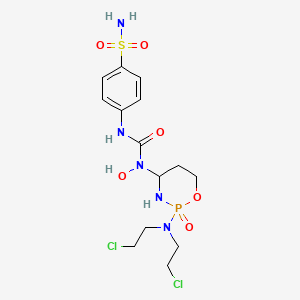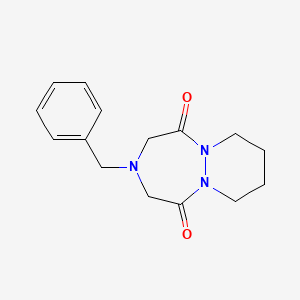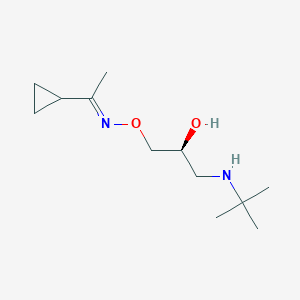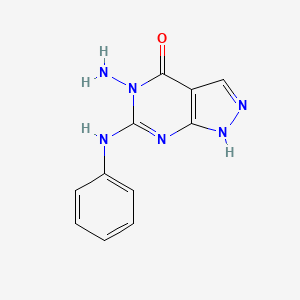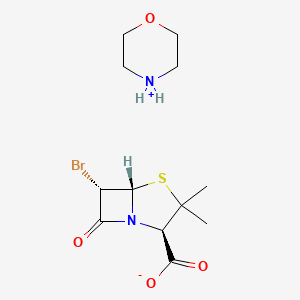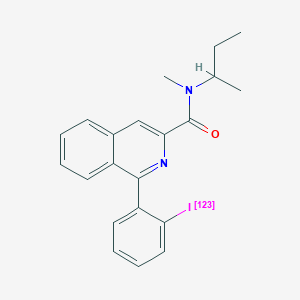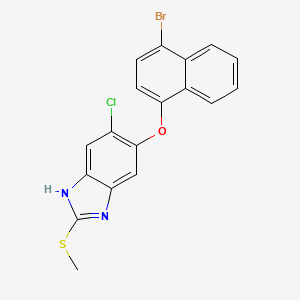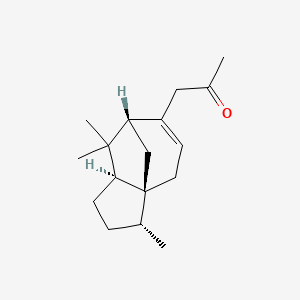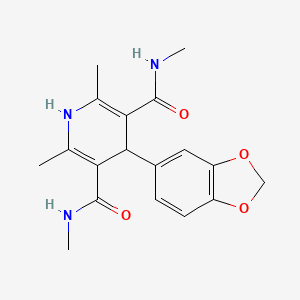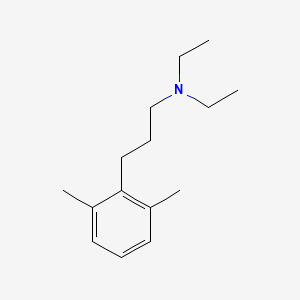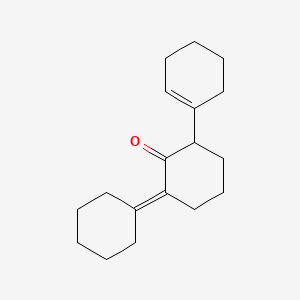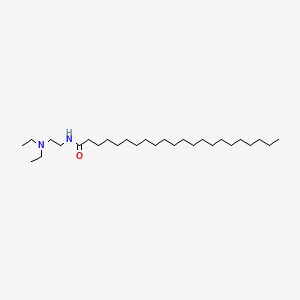
Behenamidoethyl diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Behenamidoethyl diethylamine is an organic compound that belongs to the class of amines. It is derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is commonly used in cosmetic products, particularly in hair conditioning formulations, due to its ability to leave hair easy to comb, supple, soft, and shiny .
Preparation Methods
Synthetic Routes and Reaction Conditions
Behenamidoethyl diethylamine can be synthesized through the reaction of behenic acid with diethylamine. The process involves the amidation of behenic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where behenic acid and diethylamine are combined in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Behenamidoethyl diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Behenamidoethyl diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug formulations.
Industry: Widely used in the formulation of hair care products and other personal care items
Mechanism of Action
The mechanism of action of behenamidoethyl diethylamine involves its interaction with hair proteins and other biomolecules. The compound’s amine group can form hydrogen bonds with keratin, enhancing the hair’s texture and manageability. Additionally, its long hydrophobic chain helps to smooth the hair cuticle, providing a shiny and soft appearance .
Comparison with Similar Compounds
Similar Compounds
- Stearamidoethyl diethylamine
- Oleamidoethyl diethylamine
- Lauramidoethyl diethylamine
Comparison
Behenamidoethyl diethylamine is unique due to its long-chain fatty acid (behenic acid) component, which provides superior conditioning properties compared to shorter-chain analogs like lauramidoethyl diethylamine. The longer chain length enhances its ability to smooth and soften hair, making it a preferred choice in high-end hair care formulations .
Properties
CAS No. |
108737-15-1 |
|---|---|
Molecular Formula |
C28H58N2O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C28H58N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28(31)29-26-27-30(5-2)6-3/h4-27H2,1-3H3,(H,29,31) |
InChI Key |
KHPAAXRLVYMUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


